molecular formula C16H24O2 B14279930 1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene CAS No. 138504-37-7

1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene

Cat. No.: B14279930
CAS No.: 138504-37-7
M. Wt: 248.36 g/mol
InChI Key: AHVFHVYGMOYLLF-UHFFFAOYSA-N
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Description

1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene is an organic peroxide compound. Organic peroxides are known for their ability to initiate polymerization reactions and are widely used in the chemical industry. This compound, in particular, is valued for its stability and effectiveness as a radical initiator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene typically involves the reaction of tert-butyl hydroperoxide with a suitable precursor under controlled conditions. The reaction is often catalyzed by acids such as sulfuric acid to facilitate the formation of the peroxide bond.

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous processes using high heat exchange capacity equipment. The process ensures efficient mixing and reaction of the starting materials, leading to high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene undergoes several types of reactions, including:

    Oxidation: The peroxide bond can undergo homolysis to generate free radicals, which can further react with other molecules.

    Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids like sulfuric acid, nitric acid, and hydrochloric acid. These reactions are typically conducted under controlled temperatures to prevent runaway reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of various oxidized products, while substitution reactions can yield a range of substituted derivatives.

Scientific Research Applications

1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate polymerization reactions or participate in other chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly effective in applications requiring controlled radical generation.

Properties

CAS No.

138504-37-7

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

1-tert-butylperoxy-1,3,3-trimethyl-2H-indene

InChI

InChI=1S/C16H24O2/c1-14(2,3)17-18-16(6)11-15(4,5)12-9-7-8-10-13(12)16/h7-10H,11H2,1-6H3

InChI Key

AHVFHVYGMOYLLF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C21)(C)OOC(C)(C)C)C

Origin of Product

United States

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